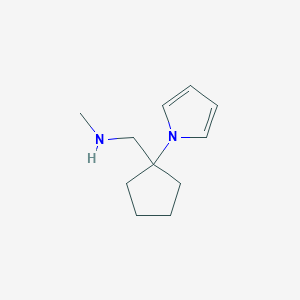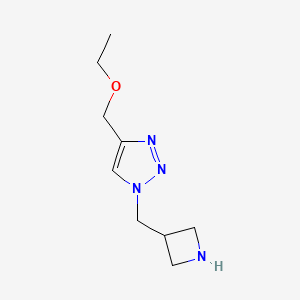
1-(azetidin-3-ylmethyl)-4-(ethoxymethyl)-1H-1,2,3-triazole
Übersicht
Beschreibung
1-(Azetidin-3-ylmethyl)-4-(ethoxymethyl)-1H-1,2,3-triazole, also known as AEMT, is an organic compound with a wide variety of biomedical and pharmaceutical applications. AEMT is a heterocyclic compound that was first synthesized by the reaction of ethyl isocyanide and 1-azetidinecarboxylic acid in the presence of triethylamine. It is a colorless solid that is soluble in organic solvents such as ethanol and dimethylsulfoxide (DMSO). AEMT is a versatile compound that can be used as a scaffold for the synthesis of various derivatives with different biological activities.
Wissenschaftliche Forschungsanwendungen
1-(azetidin-3-ylmethyl)-4-(ethoxymethyl)-1H-1,2,3-triazole has been extensively studied for its potential applications in the biomedical and pharmaceutical fields. It has been used as a scaffold for the synthesis of various derivatives with different biological activities. 1-(azetidin-3-ylmethyl)-4-(ethoxymethyl)-1H-1,2,3-triazole has been studied for its potential use as an anti-inflammatory, anti-fungal, anti-cancer, and anti-HIV agent. It has also been studied for its potential use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). In addition, 1-(azetidin-3-ylmethyl)-4-(ethoxymethyl)-1H-1,2,3-triazole has been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase (AChE).
Wirkmechanismus
1-(azetidin-3-ylmethyl)-4-(ethoxymethyl)-1H-1,2,3-triazole has been shown to exert its biological activity through several mechanisms. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of inflammatory mediators such as prostaglandins. 1-(azetidin-3-ylmethyl)-4-(ethoxymethyl)-1H-1,2,3-triazole has also been shown to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the control of muscle movement. In addition, 1-(azetidin-3-ylmethyl)-4-(ethoxymethyl)-1H-1,2,3-triazole has been shown to inhibit the enzyme lipoxygenase (LOX), which is involved in the synthesis of leukotrienes, which are involved in the inflammatory response.
Biochemical and Physiological Effects
1-(azetidin-3-ylmethyl)-4-(ethoxymethyl)-1H-1,2,3-triazole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of inflammatory mediators such as prostaglandins. 1-(azetidin-3-ylmethyl)-4-(ethoxymethyl)-1H-1,2,3-triazole has also been shown to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the control of muscle movement. In addition, 1-(azetidin-3-ylmethyl)-4-(ethoxymethyl)-1H-1,2,3-triazole has been shown to inhibit the enzyme lipoxygenase (LOX), which is involved in the synthesis of leukotrienes, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
1-(azetidin-3-ylmethyl)-4-(ethoxymethyl)-1H-1,2,3-triazole is a versatile compound that can be used for a variety of laboratory experiments. It is relatively easy to synthesize, and it is soluble in organic solvents such as ethanol and DMSO. However, it is important to note that 1-(azetidin-3-ylmethyl)-4-(ethoxymethyl)-1H-1,2,3-triazole is a toxic compound, and it should be handled with care. In addition, 1-(azetidin-3-ylmethyl)-4-(ethoxymethyl)-1H-1,2,3-triazole is a relatively new compound, and its biological activity has not been extensively studied.
Zukünftige Richtungen
The potential applications of 1-(azetidin-3-ylmethyl)-4-(ethoxymethyl)-1H-1,2,3-triazole are vast, and there are many directions for future research. 1-(azetidin-3-ylmethyl)-4-(ethoxymethyl)-1H-1,2,3-triazole could be further studied for its potential use as an anti-inflammatory, anti-fungal, anti-cancer, and anti-HIV agent. In addition, 1-(azetidin-3-ylmethyl)-4-(ethoxymethyl)-1H-1,2,3-triazole could be studied for its potential use in the synthesis of other compounds with different biological activities. Furthermore, 1-(azetidin-3-ylmethyl)-4-(ethoxymethyl)-1H-1,2,3-triazole could be studied for its potential use in drug delivery systems, as well as its potential use in the synthesis of other heterocyclic compounds. Finally, 1-(azetidin-3-ylmethyl)-4-(ethoxymethyl)-1H-1,2,3-triazole could be studied for its potential use as an inhibitor of other enzymes and proteins involved in various biochemical pathways.
Eigenschaften
IUPAC Name |
1-(azetidin-3-ylmethyl)-4-(ethoxymethyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-2-14-7-9-6-13(12-11-9)5-8-3-10-4-8/h6,8,10H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFOOOJWULSQHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CN(N=N1)CC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(azetidin-3-ylmethyl)-4-(ethoxymethyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



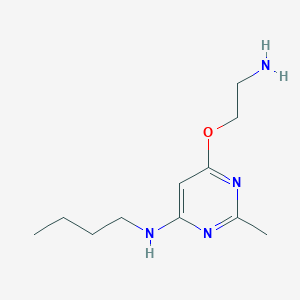


![3,7-Dioxa-10-azaspiro[5.6]dodecane hydrochloride](/img/structure/B1492545.png)


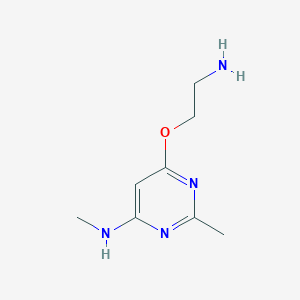
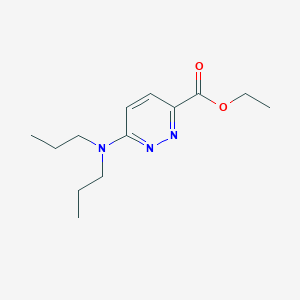

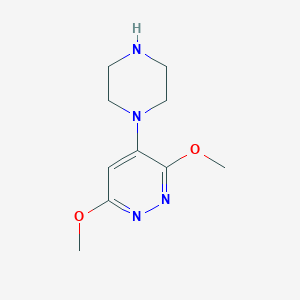
![2-(2-aminoethyl)hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide](/img/structure/B1492557.png)
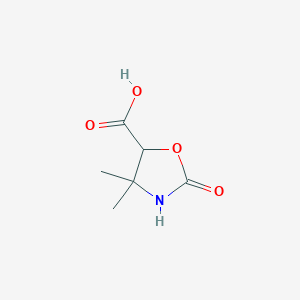
![4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1492559.png)
